1-phenyl-3-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea
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Overview
Description
1-phenyl-3-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry .
Preparation Methods
The synthesis of 1-phenyl-3-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea typically involves the reaction of 1-phenylthiourea with 2,4,5-trimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The reaction mixture is then refluxed for several hours, followed by cooling and crystallization to obtain the desired product.
Chemical Reactions Analysis
1-phenyl-3-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Scientific Research Applications
1-phenyl-3-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound is used in the production of dyes, elastomers, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-phenyl-3-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s bioactivity is often attributed to its ability to form stable complexes with metal ions, which can interfere with various biochemical pathways .
Comparison with Similar Compounds
1-phenyl-3-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea can be compared with other thiourea derivatives, such as:
1-phenyl-3-(2-thiazolyl)-2-thiourea: Known for its inhibitory effects on melanogenesis and dopamine β-hydroxylase.
(5-methoxy-3-methyl-1-phenyl-4-pyrazolyl)methylideneamino]thiourea: Exhibits unique biological activities and is used in various chemical reactions.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
1-phenyl-3-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-21-14-10-16(23-3)15(22-2)9-12(14)11-18-20-17(24)19-13-7-5-4-6-8-13/h4-11H,1-3H3,(H2,19,20,24)/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYKCLPJJPJJTN-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=S)NC2=CC=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N\NC(=S)NC2=CC=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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